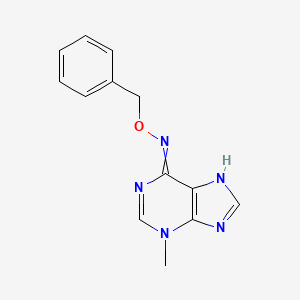

N-(Benzyloxy)-3-methyl-3H-purin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Benzyloxy)-3-methyl-3H-purin-6-amine: is a synthetic organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The benzyloxy group attached to the purine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzyloxy)-3-methyl-3H-purin-6-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Benzylation: The purine derivative undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Methylation: The methylation of the purine ring is achieved using methyl iodide or dimethyl sulfate under basic conditions.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(Benzyloxy)-3-methyl-3H-purin-6-amine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyloxy group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized purine derivatives.

Reduction: De-benzylated purine derivatives.

Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(Benzyloxy)-3-methyl-3H-purin-6-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is utilized as a probe to study purine metabolism and its role in cellular processes. It can also be used to investigate enzyme-substrate interactions involving purine derivatives.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents targeting purine-related pathways. Its derivatives may exhibit antiviral, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(Benzyloxy)-3-methyl-3H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The benzyloxy group enhances its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or interfere with signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-(Benzyloxy)benzylimidazoles: These compounds share the benzyloxy group but differ in the core structure, leading to variations in their chemical and biological properties.

N-(Benzyloxycarbonyl)-L-proline: This compound has a similar benzyloxy group but is used primarily as an inhibitor in enzymatic studies.

Uniqueness: N-(Benzyloxy)-3-methyl-3H-purin-6-amine stands out due to its purine core, which is a fundamental component of nucleotides. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.

Biological Activity

N-(Benzyloxy)-3-methyl-3H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of adenosine receptor modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a benzyloxy group attached to the 6-position of a purine ring, which is critical for its biological activity. The synthesis of such compounds often involves multi-step organic reactions, including amide coupling and substitution reactions that yield various derivatives with distinct pharmacological profiles.

Adenosine Receptor Modulation

This compound has been shown to exhibit selective binding affinity for adenosine receptors, particularly the A1 receptor (A1R). Studies have demonstrated that derivatives of this compound can act as full agonists at A1R, influencing various physiological responses such as analgesia and insulin sensitivity.

Table 1: Biological Activity of this compound Derivatives

| Compound | A1R Binding Affinity (IC50) | Selectivity | Biological Effect |

|---|---|---|---|

| BnOCPA | 0.021 µM | High | Analgesia |

| BnOCP-NECA | 0.022 µM | Moderate | Insulin Sensitivity |

| BnOCPA Derivative 1 | 0.025 µM | Low | No significant effect |

Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity.

Antiviral Activity

Research has indicated that certain purine derivatives, including this compound, possess antiviral properties. For instance, derivatives have been tested against viruses like MERS-CoV, showing promising inhibitory activity with low cytotoxicity.

Table 2: Antiviral Activity Against MERS-CoV

| Compound | EC50 (µM) | Cytotoxicity (SI) |

|---|---|---|

| This compound | 0.20 | 15 |

| Control Compound | 0.76 | 5 |

EC50 values represent the effective concentration for 50% inhibition of viral replication.

The mechanisms through which this compound exerts its effects are primarily through modulation of adenosine signaling pathways:

- Adenosine Receptor Activation : The compound acts as an agonist at A1 receptors, leading to downstream effects such as reduced neuronal excitability and modulation of neurotransmitter release.

- Antiviral Mechanisms : It may inhibit viral replication by interfering with viral RNA synthesis or by modulating host cell pathways that are exploited by viruses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Analgesic Effects : In animal models, administration of BnOCPA resulted in significant pain relief without causing sedation or respiratory depression, indicating a favorable safety profile.

- Antidiabetic Potential : Clinical trials exploring the efficacy of A1R agonists in improving insulin sensitivity have shown that compounds like BnOCPA can enhance glucose uptake in muscle tissues.

Properties

CAS No. |

76227-28-6 |

|---|---|

Molecular Formula |

C13H13N5O |

Molecular Weight |

255.28 g/mol |

IUPAC Name |

3-methyl-N-phenylmethoxy-7H-purin-6-imine |

InChI |

InChI=1S/C13H13N5O/c1-18-9-16-12(11-13(18)15-8-14-11)17-19-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15) |

InChI Key |

QTVZDBRJGMBSJY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=NOCC2=CC=CC=C2)C3=C1N=CN3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.